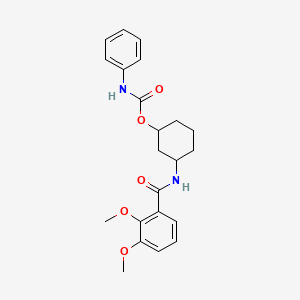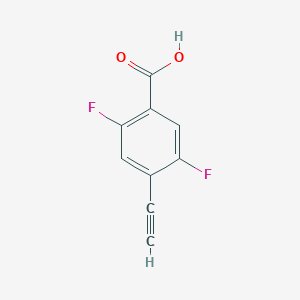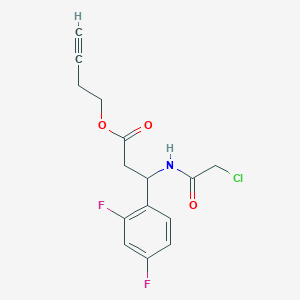![molecular formula C19H22N4O3 B2579210 N-[2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2198954-53-7](/img/structure/B2579210.png)
N-[2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is a complex organic compound that features an indole moiety, a piperazine ring, and an amide linkage. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide typically involves multiple steps:
Formation of the Indole-2-carbonyl Chloride: The indole-2-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Coupling with Piperazine: The indole-2-carbonyl chloride is then reacted with piperazine to form the indole-2-carbonyl piperazine intermediate.
Introduction of the Oxoethyl Group: The intermediate is further reacted with an appropriate oxoethylating agent under controlled conditions to introduce the oxoethyl group.
Final Amidation: The final step involves the reaction of the oxoethyl intermediate with N-methylprop-2-enamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et₃N).
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
N-[2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide: shares structural similarities with other indole and piperazine derivatives, such as:
Uniqueness
Structural Features: The combination of the indole moiety, piperazine ring, and amide linkage in this compound provides unique chemical and biological properties.
Biological Activity: Its specific interactions with molecular targets may result in distinct therapeutic effects compared to other similar compounds.
Propiedades
IUPAC Name |
N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-3-17(24)21(2)13-18(25)22-8-10-23(11-9-22)19(26)16-12-14-6-4-5-7-15(14)20-16/h3-7,12,20H,1,8-11,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAGYTZMCHVYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2579137.png)

![N-(3-CHLORO-2-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2579139.png)
![(E)-N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B2579142.png)
![1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B2579143.png)

![2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2579146.png)
![2,3,4-trimethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2579149.png)

